(S)-Phenylephrine Hydrochloride

描述

(+)-Phenylephrine hydrochloride is a synthetic compound widely used as a decongestant and vasoconstrictor. It is a selective α1-adrenergic receptor agonist, which means it primarily stimulates α1-adrenergic receptors, leading to vasoconstriction. This compound is commonly found in over-the-counter medications for relieving nasal congestion and is also used in ophthalmology to dilate pupils.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Phenylephrine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the starting material, benzaldehyde.

Reductive Amination: Benzaldehyde undergoes reductive amination with methylamine to form N-methylbenzylamine.

Hydroxylation: The N-methylbenzylamine is then hydroxylated to form N-methyl-3-hydroxybenzylamine.

Resolution: The racemic mixture is resolved to obtain the desired (+)-enantiomer.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of (+)-Phenylephrine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The resolution of the racemic mixture is often achieved using chiral chromatography or enzymatic methods.

化学反应分析

Types of Reactions

(+)-Phenylephrine hydrochloride undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its precursor amines.

Substitution: Nucleophilic substitution reactions can modify the aromatic ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (CH3I) are employed under controlled conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary and secondary amines.

Substitution: Halogenated or alkylated phenylephrine derivatives.

科学研究应用

Cardiovascular Uses

- Hypotension Management : The FDA has approved intravenous (IV) phenylephrine for treating clinically significant hypotension, particularly in cases such as septic shock and during anesthesia. It effectively raises mean arterial pressure (MAP) by inducing vasoconstriction in both arteries and veins .

- Anesthetic Vasopressor : Phenylephrine is frequently used as a vasopressor during general and neuraxial anesthesia to counteract hypotension caused by anesthetic agents. Its rapid onset and predictable dose-response make it a preferred choice among anesthesiologists .

Ophthalmic Uses

- Mydriasis : Phenylephrine is used in ophthalmology to induce mydriasis (pupil dilation) during eye examinations. It acts by constricting conjunctival blood vessels, thus facilitating clearer visibility of the retina .

Nasal Decongestant

- Intranasal Administration : While phenylephrine is commonly marketed as an over-the-counter nasal decongestant, recent FDA evaluations have questioned its efficacy when administered orally. However, intranasal formulations remain effective for treating uncomplicated nasal congestion .

Topical Applications

- Hemorrhoid Treatment : Phenylephrine is also included in topical formulations for hemorrhoids, providing localized vasoconstriction to alleviate symptoms .

Off-Label Uses

Phenylephrine has been utilized off-label for conditions such as:

- Priapism Treatment : Intracavernosal injections of phenylephrine are employed to treat ischemic priapism by promoting localized vasoconstriction .

- Adjunct Therapy in Shock States : In cases of neurogenic shock or when norepinephrine is contraindicated due to arrhythmias, phenylephrine can serve as a secondary agent to stabilize hemodynamics .

Case Study: Anesthesia-Induced Hypotension

A study highlighted the effectiveness of phenylephrine in preventing hypotension during spinal anesthesia in obstetric patients. The administration of phenylephrine resulted in significant stabilization of blood pressure, demonstrating its utility in managing anesthesia-related challenges .

Research Findings on Efficacy

Recent investigations have shown that while oral phenylephrine may not be effective as a decongestant, its intranasal and topical applications continue to be validated through clinical use. The FDA's scrutiny has led to recommendations for focusing on these forms rather than oral administration .

Summary Table of Applications

| Application Area | Route of Administration | Primary Use | FDA Approval Status |

|---|---|---|---|

| Cardiovascular | Intravenous | Hypotension management | Approved |

| Ophthalmology | Topical (eye drops) | Mydriasis | Approved |

| Otolaryngology | Intranasal | Nasal decongestion | Approved |

| Proctology | Topical | Hemorrhoid treatment | Approved |

| Urology | Intracavernosal | Priapism treatment | Off-label |

作用机制

(+)-Phenylephrine hydrochloride exerts its effects by binding to α1-adrenergic receptors on the smooth muscle cells of blood vessels. This binding activates the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium ions from the endoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.

相似化合物的比较

Similar Compounds

Epinephrine: A non-selective adrenergic agonist that stimulates both α and β receptors.

Norepinephrine: Primarily stimulates α1 and β1 receptors, used as a vasopressor.

Pseudoephedrine: A stereoisomer of ephedrine, used as a nasal decongestant.

Uniqueness

(+)-Phenylephrine hydrochloride is unique due to its selective α1-adrenergic receptor agonism, which makes it particularly effective as a vasoconstrictor with fewer cardiac side effects compared to non-selective adrenergic agonists like epinephrine.

生物活性

(S)-Phenylephrine hydrochloride is a selective α1-adrenergic receptor agonist primarily used in clinical settings for its vasoconstrictive properties. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Pharmacodynamics

(S)-Phenylephrine exerts its primary effects through agonism of the α1-adrenergic receptors. This action leads to:

- Vasoconstriction : Increases peripheral vascular resistance and blood pressure.

- Mydriasis : Dilation of the pupil when administered ophthalmically.

- Nasal Decongestion : Reduces nasal congestion through vasoconstriction in the nasal mucosa.

The compound has minimal activity at β-adrenergic receptors, which distinguishes it from other sympathomimetics like epinephrine and norepinephrine .

Pharmacokinetics

The pharmacokinetic profile of (S)-Phenylephrine is characterized by the following parameters:

Clinical Efficacy

Research indicates mixed results regarding the efficacy of (S)-Phenylephrine in treating nasal congestion. A systematic review highlighted that oral phenylephrine did not significantly outperform placebo in alleviating symptoms of nasal congestion across multiple studies:

- Study Findings : In a review of four trials, phenylephrine showed no substantial improvement over placebo for nasal congestion relief .

- Age-Based Variability : A pharmacokinetic study involving children indicated varying plasma concentrations based on age but did not show clinically significant differences in vital signs post-administration .

Case Studies

- Pediatric Study :

- Efficacy Comparison Study :

Safety Profile

(S)-Phenylephrine is generally well-tolerated, but adverse effects can occur:

- Common side effects include headaches and mild discomfort.

- Serious adverse events are rare but may include increased heart rate and hypertension, particularly with intravenous administration .

Summary

This compound remains a valuable agent in medical practice for specific indications such as hypotension and mydriasis. However, its effectiveness as an oral decongestant is questionable based on current evidence. Further research is warranted to clarify its role in managing nasal congestion and to explore potential alternative treatments.

属性

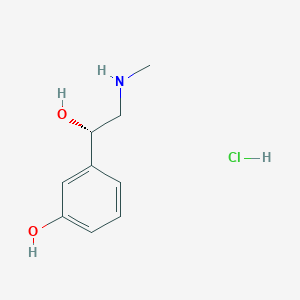

IUPAC Name |

3-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYSGIYOVXAGKQ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70917237 | |

| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70917237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-38-8 | |

| Record name | (+)-Phenylephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70917237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95T627AGR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (+)-Phenylephrine hydrochloride?

A1: (+)-Phenylephrine hydrochloride is a sympathomimetic agent that primarily acts as an α1-adrenergic receptor agonist. [, , , ] It exerts its effects by mimicking the actions of norepinephrine at these receptors.

Q2: How does binding to α1-adrenergic receptors lead to the therapeutic effects of (+)-Phenylephrine hydrochloride?

A2: Upon binding to α1-adrenergic receptors, (+)-Phenylephrine hydrochloride induces vasoconstriction. This effect is mediated through the inhibition of cyclic adenosine-3',5'-monophosphate (cAMP) production by inhibiting the enzyme adenyl cyclase. [] In the nasal mucosa, vasoconstriction helps to relieve nasal congestion. In the eye, it can dilate the pupil (mydriasis) and reduce redness. [, , ]

Q3: Can (+)-Phenylephrine hydrochloride influence the release of norepinephrine?

A4: Yes, in addition to its direct agonist activity, (+)-Phenylephrine hydrochloride can indirectly exert sympathomimetic effects by promoting the release of norepinephrine from its storage sites. []

Q4: What is the molecular formula and weight of (+)-Phenylephrine hydrochloride?

A4: The molecular formula of (+)-Phenylephrine hydrochloride is C9H14ClNO2. Its molecular weight is 203.67 g/mol.

Q5: How is (+)-Phenylephrine hydrochloride typically characterized using spectroscopic techniques?

A6: UV/VIS spectrophotometry is frequently used for the quantification of (+)-Phenylephrine hydrochloride, typically relying on its absorbance maximum in the UV region. [, ] Specific wavelengths for analysis are often determined based on the composition of the pharmaceutical formulation and the presence of other active ingredients.

Q6: What is known about the compatibility of (+)-Phenylephrine hydrochloride with other pharmaceutical excipients?

A7: Studies have shown that (+)-Phenylephrine hydrochloride exhibits incompatibility with certain excipients, including ascorbic acid (vitamin C). [] This incompatibility can lead to degradation of the drug substance and reduced therapeutic efficacy.

Q7: What analytical techniques are used to evaluate the compatibility of (+)-Phenylephrine hydrochloride with excipients?

A8: Differential Scanning Calorimetry (DSC) is one technique employed to assess the compatibility of (+)-Phenylephrine hydrochloride with other pharmaceutical ingredients. [] DSC can detect interactions between drug and excipients based on changes in thermal properties, providing insights into potential incompatibilities during formulation development.

Q8: What are the common analytical methods used for the determination of (+)-Phenylephrine hydrochloride in pharmaceutical formulations?

A9: High-Performance Liquid Chromatography (HPLC) is widely employed for the quantitative analysis of (+)-Phenylephrine hydrochloride in pharmaceutical products. [, , , , ] This technique enables the separation and quantification of the drug substance from other components in the formulation, ensuring accurate determination of its concentration. UV/VIS Spectrophotometry is also utilized, particularly for simpler formulations. [, ]

Q9: Are there specific challenges associated with the analysis of (+)-Phenylephrine hydrochloride in complex pharmaceutical preparations?

A10: Yes, the presence of multiple active ingredients and excipients in complex pharmaceutical preparations can pose analytical challenges. [, ] Overlapping spectral characteristics or co-elution with other components can complicate accurate quantification.

Q10: How is (+)-Phenylephrine hydrochloride typically administered, and what factors can influence its absorption and bioavailability?

A13: (+)-Phenylephrine hydrochloride is commonly administered topically (e.g., nasal drops, eye drops), [, , ] Its absorption and systemic bioavailability depend on the route of administration, the specific formulation, and individual patient factors.

Q11: What is the duration of action of (+)-Phenylephrine hydrochloride, and how is it eliminated from the body?

A14: While the provided research does not elaborate on the specific duration of action or elimination pathways, it is known that (+)-Phenylephrine hydrochloride can have relatively short-lived effects, necessitating repeated dosing for sustained therapeutic benefit. []

Q12: Are there any documented cases of rare but serious adverse events related to (+)-Phenylephrine hydrochloride use?

A16: Case reports highlight the potential for rare complications, such as microvascular occlusion syndrome, associated with (+)-Phenylephrine hydrochloride use, particularly in individuals with underlying thrombotic predispositions. []

Q13: How is (+)-Phenylephrine hydrochloride used as a research tool in studies investigating cardiovascular physiology?

A17: (+)-Phenylephrine hydrochloride is used to induce controlled increases in blood pressure in research settings to assess baroreflex function, cardiovascular responses, and autonomic control mechanisms. [, , ] It allows researchers to evaluate the body's compensatory mechanisms in response to changes in blood pressure.

Q14: Beyond its clinical applications, are there other areas where (+)-Phenylephrine hydrochloride is utilized?

A18: (+)-Phenylephrine hydrochloride has applications in ophthalmological procedures, aiding in pupil dilation and facilitating eye examinations. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。